5-(1,3-Dioxolan-2-YL)pentanenitrile
CAS No.: 33683-57-7
Cat. No.: VC18725148
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33683-57-7 |
---|---|
Molecular Formula | C8H13NO2 |
Molecular Weight | 155.19 g/mol |
IUPAC Name | 5-(1,3-dioxolan-2-yl)pentanenitrile |
Standard InChI | InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |
Standard InChI Key | KLIVUFKMYLIYOL-UHFFFAOYSA-N |
Canonical SMILES | C1COC(O1)CCCCC#N |
Introduction
Structural and Physical Properties
Molecular Structure
The compound consists of a 1,3-dioxolane ring (a five-membered cyclic acetal with two oxygen atoms) attached to a pentanenitrile chain. The nitrile group () confers electrophilic reactivity, while the dioxolane ring enhances stability under acidic and basic conditions .
Physical Characteristics
Property | Value/Description |
---|---|
CAS Number | 33683-57-7 |
Molecular Formula | |
Molecular Weight | 155.19 g/mol |
Appearance | Colorless to pale yellow liquid |
Boiling Point | 220–225°C (estimated) |
Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |
Synthesis Methods
Acetalization/Ketalization
The most common synthesis route involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of acid catalysts :
For 5-(1,3-Dioxolan-2-YL)pentanenitrile, pentanenitrile derivatives are reacted with ethylene glycol under Brønsted (e.g., ) or Lewis acids (e.g., ) .
Catalytic Systems and Yields
Reactants | Catalyst | Conditions | Yield |
---|---|---|---|
Pentanenitrile derivative | Reflux, 12 h | 65–70% | |
5-Chloropentanenitrile | 80°C, 6 h | 78% |
Source highlights analogous procedures for dioxolane synthesis, such as the use of -toluenesulfonic acid in benzene under Dean-Stark conditions for water removal .
Chemical Reactivity and Applications
Key Reactions
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Oxidation: The nitrile group resists oxidation, but the dioxolane ring can be cleaved under strong acidic conditions (e.g., ) to yield ketones or aldehydes .
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Reduction: Lithium aluminum hydride () reduces the nitrile to a primary amine ().
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Nucleophilic Substitution: The nitrile’s -hydrogen participates in reactions with organometallic reagents (e.g., Grignard reagents) .
Applications in Organic Synthesis
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Protecting Groups: The dioxolane ring serves as a protecting group for carbonyl functionalities during multi-step syntheses .
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Pharmaceutical Intermediates: Used in the synthesis of antiviral agents (e.g., derivatives of L-BHDU for varicella-zoster virus inhibition) .
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Materials Science: Nitrile-containing dioxolanes are precursors for polymers and liquid crystals .
Parameter | Description |
---|---|
Toxicity | Irritant (skin, eyes, respiratory) |
Storage | Inert atmosphere, 2–8°C |
Disposal | Incineration or hydrolysis under basic conditions |
Comparative Analysis with Analogues
Structural Analogues
Compound | Structure | Key Differences |
---|---|---|
5-(1,3-Dioxolan-2-YL)pentanal | Aldehyde () | Higher reactivity in nucleophilic additions |
5-(1,3-Dioxolan-2-YL)picolinonitrile | Aromatic nitrile | Enhanced stability due to conjugation |
Performance in Catalytic Reactions
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Cyclization Efficiency: 5-(1,3-Dioxolan-2-YL)pentanenitrile shows 20% higher yield in Pd-catalyzed cross-couplings compared to aldehyde analogues .
Future Research Directions
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